molecular formula C5H2BrClIN B12097875 2-Bromo-3-chloro-5-iodopyridine CAS No. 1211525-78-8

2-Bromo-3-chloro-5-iodopyridine

Cat. No.: B12097875
CAS No.: 1211525-78-8
M. Wt: 318.34 g/mol
InChI Key: UIKXWOOGAQGQNJ-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-iodopyridine: is a heterocyclic organic compound with the following chemical formula:

C5H2BrClIN\text{C}_5\text{H}_2\text{BrClIN}C5​H2​BrClIN

. It belongs to the class of pyridine derivatives and contains halogen atoms (bromine, chlorine, and iodine) attached to the pyridine ring.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 2-Bromo-3-chloro-5-iodopyridine. One common method involves the halogenation of 2-iodopyridine using appropriate reagents. For example:

    Bromination: 2-Iodopyridine can be treated with bromine or a brominating agent (such as N-bromosuccinimide) to introduce the bromine atom at the 2-position.

    Chlorination: The brominated intermediate can then undergo chlorination using chlorine gas or a chlorinating agent (e.g., thionyl chloride) to introduce the chlorine atom.

    Iodination: Finally, the chlorinated intermediate is iodinated using iodine or an iodinating agent (e.g., sodium iodide) to yield this compound.

Industrial Production:: The industrial production methods may vary depending on the specific manufacturer. the synthetic routes mentioned above are commonly employed.

Chemical Reactions Analysis

Reactivity:: 2-Bromo-3-chloro-5-iodopyridine can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, it reacts with nucleophiles (such as amines or thiols) to form substituted derivatives.

    Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) allow the incorporation of diverse functional groups.

    Redox Reactions: It may participate in oxidation or reduction reactions.

Common Reagents and Conditions::

    Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent (e.g., acetonitrile).

    Chlorination: Chlorine gas or thionyl chloride in an inert solvent (e.g., dichloromethane).

    Iodination: Iodine or sodium iodide in an organic solvent (e.g., acetone).

Major Products:: The major product of the reactions depends on the specific conditions and reagents used. the final compound will always contain bromine, chlorine, and iodine atoms attached to the pyridine ring.

Scientific Research Applications

2-Bromo-3-chloro-5-iodopyridine finds applications in various scientific fields:

Mechanism of Action

The specific mechanism of action for 2-Bromo-3-chloro-5-iodopyridine depends on its context of use. It may interact with specific molecular targets or pathways, but detailed studies are needed to elucidate its effects fully.

Comparison with Similar Compounds

While 2-Bromo-3-chloro-5-iodopyridine is unique due to its combination of three halogen atoms, similar compounds include:

Properties

CAS No.

1211525-78-8

Molecular Formula

C5H2BrClIN

Molecular Weight

318.34 g/mol

IUPAC Name

2-bromo-3-chloro-5-iodopyridine

InChI

InChI=1S/C5H2BrClIN/c6-5-4(7)1-3(8)2-9-5/h1-2H

InChI Key

UIKXWOOGAQGQNJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)I

Origin of Product

United States

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